(S)-2-methylpyrrolidine-2-carboxylic acid

Catalog No.
S760103
CAS No.
42856-71-3
M.F
C6H11NO2
M. Wt
129,16 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-methylpyrrolidine-2-carboxylic acid

CAS Number

42856-71-3

Product Name

(S)-2-methylpyrrolidine-2-carboxylic acid

IUPAC Name

(2S)-2-methylpyrrolidine-2-carboxylic acid

Molecular Formula

C6H11NO2

Molecular Weight

129,16 g/mole

InChI

InChI=1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m0/s1

InChI Key

LWHHAVWYGIBIEU-LURJTMIESA-N

SMILES

CC1(CCCN1)C(=O)O

Synonyms

(S)-2-methylpyrrolidine-2-carboxylicacid;42856-71-3;(S)-2-Methylproline;alpha-Methyl-L-proline;2-methyl-L-proline;(2S)-2-methylpyrrolidine-2-carboxylicacid;SBB067338;L-Proline,2-methyl-;Proline,2-methyl-;alphaMethyl-L-proline;PubChem22259;H-(Me)Pro-OH;2-Methyl-(L)-proline;AC1ODU4U;63399-73-5;17249_ALDRICH;SCHEMBL697443;17249_FLUKA;CTK0H2032;LWHHAVWYGIBIEU-LURJTMIESA-N;MolPort-003-927-103;CS-M1365;ZINC1655434;ANW-45370;AKOS016842490

Canonical SMILES

CC1(CCC[NH2+]1)C(=O)[O-]

Isomeric SMILES

C[C@]1(CCC[NH2+]1)C(=O)[O-]

Origin and Significance:

Citation:

  • TargetMol - (S)-2-Methylpyrrolidine-2-carboxylic acid: )

Molecular Structure Analysis

(S)-2-Methylpyrrolidine-2-carboxylic acid possesses a unique structure containing a five-membered heterocyclic ring (pyrrolidine) with a methyl group attached at the second carbon and a carboxylic acid group also at the second carbon. The "S" designation indicates the stereochemistry at the second carbon, meaning the molecule has a specific spatial arrangement of its substituents.

Key Features:

  • Five-membered heterocyclic pyrrolidine ring
  • Methyl group attached at the second carbon of the ring
  • Carboxylic acid group attached at the second carbon of the ring
  • Stereocenter at the second carbon (S-configuration)

This structure suggests potential for hydrogen bonding due to the presence of the carboxylic acid group and the possibility of interacting with biomolecules that have similar functionalities.


Chemical Reactions Analysis

  • Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters [2].
  • Amide formation: The carboxylic acid group can react with amines to form amides [2].
  • Decarboxylation: Under strong acidic or basic conditions, the carboxylic acid group may lose carbon dioxide (decarboxylation), potentially leading to a ketone derivative [3].

Citation:

  • LibreTexts - Carboxylic Acid Derivatives
  • Master Organic Chemistry - Decarboxylation of Carboxylic Acids:

Synthesis:

Citation:

  • ScienceDirect - Asymmetric Catalysis in Natural Product Synthesis:
Note

The above reactions and synthesis are hypothetical and require further investigation for confirmation.


Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the presence of the carboxylic acid group.
  • Solubility: Potentially soluble in water and polar organic solvents due to the presence of the charged carboxylic acid group and the nitrogen atom.
  • Melting point and boiling point: Data unavailable.
  • Stability: The carboxylic acid group is generally stable under most conditions. However, it can undergo hydrolysis under strong acidic or basic conditions.

As a Chiral Building Block

(S)-2-Methylproline possesses a chiral center, meaning its molecule exists in two non-superimposable mirror images, designated as (S) and (R) enantiomers. The (S) form, which is the focus here, is often used as a chiral building block in the synthesis of various biologically active molecules. These molecules can include:

  • Peptidomimetics: These are synthetic molecules that mimic the structure and function of natural peptides (short chains of amino acids). (S)-2-Methylproline can be incorporated into peptidomimetics to improve their stability and binding affinity towards specific targets.
  • Heterocyclic Compounds: These are organic compounds containing a ring structure with at least one atom other than carbon. (S)-2-Methylproline can be used as a starting material for the synthesis of diverse heterocyclic compounds with potential applications in drug discovery.

As a Probe for Protein-Protein Interactions

(S)-2-Methylproline can be strategically incorporated into peptides to serve as a probe for studying protein-protein interactions. The presence of the methyl group at the second position disrupts the typical hydrogen bonding pattern of a proline residue, potentially affecting protein folding and interaction with other molecules. This unique property allows researchers to:

  • Identify critical residues involved in protein-protein interactions by observing how mutations of (S)-2-methylproline affect binding affinity.
  • Investigate the conformational changes that occur in proteins upon binding to their partners by monitoring the surrounding structural environment of the incorporated (S)-2-methylproline residue.

XLogP3

-2.2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-methyl-L-proline

Dates

Modify: 2023-08-15

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